N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine
Description
Properties
Molecular Formula |
C11H13F2N |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
N-[1-(3,4-difluorophenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H13F2N/c1-7(14-9-3-4-9)8-2-5-10(12)11(13)6-8/h2,5-7,9,14H,3-4H2,1H3 |
InChI Key |
TVSRSAQNSZJCFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis via Cyclopropanecarboxylate Intermediates (Patent WO 20130165696)
This method involves several key steps:
- Step 1: Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride in the presence of aluminum trichloride to yield 2-chloro-1-(3,4-difluorophenyl)ethanone.
- Step 2: Reaction with trimethoxy borane and S-diphenylprolinol in toluene to form 2-chloro-(1S)-(3,4-difluorophenyl)ethanol.
- Step 3: Wittig-type reaction with triethyl phosphonoacetate and sodium hydride to produce ethyl (1R,2R)-trans-2-(3,4-difluorophenyl)cyclopropyl carboxylate.
- Step 4: Conversion of the ester to the corresponding carboxamide via reaction with methyl formate and ammonia.
- Step 5: Hofmann rearrangement using sodium hydroxide and sodium hypochlorite to yield the target amine.
Advantages: High stereoselectivity and access to acid addition salts in various forms (crystalline, amorphous).
Disadvantages: Use of explosive sodium hydride and multiple steps reduce overall process safety and efficiency.
Synthesis via Nitropropanone Intermediate and Catalytic Hydrogenation (European Patent EP2644590A1)
- Step 1: Reaction of 1,2-difluorobenzene with 3-chloropropionyl chloride to form 3-chloro-1-(3',4'-difluorophenyl)-propan-1-one.
- Step 2: Conversion to 1-(3',4'-difluorophenyl)-3-nitro-propan-1-one using N,N-dimethylformamide, phloroglucinol, and sodium iodide.
- Step 3: Asymmetric reduction of the keto group to the corresponding alcohol using chiral oxazaborolidine catalysts with borane complexes.
- Step 4: Cyclopropanation via reaction with triphenylphosphine and diethylazodicarboxylate in benzene to yield (1S,2R)-2-(3',4'-difluorophenyl)-1-nitrocyclopropane.
- Step 5: Catalytic hydrogenation with palladium catalyst and zinc dust reduces the nitro group to the amine, yielding the target compound.
Advantages: Uses catalytic hydrogenation, avoiding hazardous reagents like sodium hydride; stereoselective reduction step ensures enantiopurity.
Disadvantages: Use of benzene as solvent and multiple synthetic steps.
Improved Process via Novel Intermediates (Indian Patent Application WO 363-KOL-2012)
This process emphasizes an industrially viable, safer, and more economical route:
- Starts from 3,4-difluorobenzaldehyde and malonic acid to form (E)-3-(3,4-difluorophenyl)-2-propenoic acid.
- Conversion to acyl chloride and subsequent esterification with Z-menthol to form chiral esters.
- Cyclopropanation using dimethylsulfoxonium methylide in DMSO.
- Hydrolysis to the cyclopropanecarboxylic acid.
- Conversion to acyl chloride and then azide intermediate.
- Final reduction of azide to amine.
Advantages: Avoids explosive sodium hydride and hazardous reagents; uses recyclable reagents; suitable for scale-up.
Disadvantages: Multi-step process with azide intermediate, which requires careful handling.
Asymmetric Reduction and Hofmann Rearrangement Approach (LookChem Patent Summary)
- Uses 1-(3,4-difluorophenyl)ethylene as starting material.
- Employs CBS (Corey-Bakshi-Shibata) asymmetric reduction with borane complexes to control stereochemistry.
- Hofmann rearrangement of amide intermediates to amines.
- Salification with D-mandelic acid for crystallization and purification.
Advantages: High stereoselectivity and yield; environmentally friendly reagents.
Disadvantages: Requires chiral catalysts and borane reagents, which may be costly.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The stereochemical purity of the trans-(1R,2S) isomer is critical for biological activity, especially as an intermediate for Ticagrelor.
- Safety concerns in industrial synthesis focus on avoiding explosive or toxic reagents such as sodium hydride and sodium azide.
- Catalytic hydrogenation and asymmetric reductions are preferred for their selectivity and milder conditions.
- Salification with chiral acids like D-mandelic acid improves crystallinity and purity, aiding in isolation and formulation.
- Recent patents emphasize greener and more economical processes, with recyclable reagents and fewer hazardous steps.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the fluorine atoms or the amine group are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines. Substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Key Characteristics:
- Structure : Cyclopropanamine core with an N-linked ethyl group bearing a 3,4-difluorophenyl moiety.
- Synthesis : Likely synthesized via stereoselective methods involving sulfinamide intermediates and acid-catalyzed deprotection, analogous to procedures described for related cyclopropane derivatives .
- Applications: Potential intermediate for bioactive molecules; fluorinated aromatic groups enhance metabolic stability and binding affinity in drug candidates .
Comparison with Structural Analogs
The following table compares N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine with structurally similar compounds, emphasizing substituent effects, stereochemistry, and biological relevance:
Substituent Effects on Pharmacological Properties
Stereochemical Considerations
The (1S,2R)-stereoisomer of 2-(3,4-difluorophenyl)cyclopropanamine demonstrates the critical role of stereochemistry in biological activity. For instance, this configuration is essential for ticagrelor’s efficacy, highlighting the need for enantioselective synthesis methods .
Biological Activity
N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropanamine core linked to a 3,4-difluorophenyl group via an ethyl chain. Its molecular formula is , and it is characterized by enhanced lipophilicity due to the presence of fluorine atoms, which may improve its bioavailability and efficacy in biological systems.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The difluorophenyl group enhances binding affinity, making it a candidate for studies related to enzyme inhibition and receptor binding assays. Research indicates that this compound may influence neurological pathways and has potential therapeutic applications in treating various disorders.
Binding Affinity and Enzyme Interaction
Studies have demonstrated that this compound exhibits significant binding affinity for several biological targets. For instance:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, showing promising results in modulating enzyme activity relevant to disease mechanisms.
- Receptor Binding : It has been shown to interact with specific receptors, influencing signaling pathways associated with neurological functions.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique properties of this compound against structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine | Fluorine at the ortho position | Different binding characteristics due to fluorine placement |
| N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine | Fluorine at the para position | Variation in chemical reactivity and biological activity |
| N-[1-(2-Chlorophenyl)ethyl]cyclopropanamine | Chlorine instead of fluorine | Altered reactivity profile compared to fluorinated analogs |
| N-[1-(2-Bromophenyl)ethyl]cyclopropanamine | Bromine substitution | Differences in physical properties and reactivity due to halogen size |
This table illustrates how the placement of halogen atoms impacts the binding characteristics and biological activity of these compounds.
Case Studies
Recent studies have focused on the therapeutic potential of this compound in various disease models:
- Neurological Disorders : Research indicates potential applications in treating conditions such as depression and anxiety by modulating neurotransmitter systems.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties, warranting further investigation into its efficacy against specific pathogens .
Research Findings
Recent research has provided insights into the pharmacological profiles of this compound:
- Pharmacokinetics : Studies indicate favorable pharmacokinetic properties, including absorption and distribution characteristics that enhance its therapeutic potential.
- Toxicology : Toxicological assessments are ongoing to evaluate safety profiles and identify any adverse effects associated with prolonged use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
